molecular formula C10H13ClN2 B195711 1-(3-Chlorophenyl)piperazine CAS No. 6640-24-0

1-(3-Chlorophenyl)piperazine

Cat. No.: B195711
CAS No.: 6640-24-0
M. Wt: 196.67 g/mol
InChI Key: VHFVKMTVMIZMIK-UHFFFAOYSA-N
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Description

M-chlorophenylpiperazine is a psychoactive compound belonging to the phenylpiperazine class. It was initially developed in the late 1970s and has been used in scientific research. It has also been detected in pills sold as “ecstasy” in various regions . M-chlorophenylpiperazine is known for its psychostimulant, anxiety-provoking, and hallucinogenic effects .

Mechanism of Action

Target of Action

The primary target of 1-(3-Chlorophenyl)piperazine, also known as mCPP, is the 5-HT2C serotonin receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the function of the central nervous system and the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

mCPP acts as an agonist at the 5-HT2C serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, mCPP binds to the 5-HT2C receptor, mimicking the action of serotonin, which is a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

It is known that mcpp has an affinity for multiple neurotransmitter receptor binding sites in human brain membranes This suggests that mCPP may influence several biochemical pathways related to these receptors

Pharmacokinetics

It is known that mcpp is a metabolite of certain antidepressant medications, such as trazodone . This suggests that mCPP may be produced in the body following the administration of these medications. The impact of these ADME properties on the bioavailability of mCPP is currently unclear and warrants further investigation.

Result of Action

The action of mCPP at the 5-HT2C receptor induces hypophagia in both food-deprived and freely feeding rats . Hypophagia refers to decreased food intake. This suggests that mCPP may have potential applications in the management of feeding behaviors .

Preparation Methods

Synthetic Routes and Reaction Conditions: M-chlorophenylpiperazine can be synthesized through several methods. One common route involves the reaction of 1-chlorophenylpiperazine with a chlorinating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride. The mixture is stirred at a specific temperature to yield M-chlorophenylpiperazine.

Industrial Production Methods: In industrial settings, the production of M-chlorophenylpiperazine involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps like purification through distillation or recrystallization to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions: M-chlorophenylpiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Oxidized derivatives of M-chlorophenylpiperazine.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted phenylpiperazines with different functional groups.

Scientific Research Applications

M-chlorophenylpiperazine has been extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

Comparison with Similar Compounds

M-chlorophenylpiperazine is similar to other phenylpiperazine compounds such as:

Uniqueness: M-chlorophenylpiperazine is unique due to its specific interaction with serotonin receptors and its distinct psychostimulant and hallucinogenic effects. Unlike some other phenylpiperazines, it is known to produce dysphoric and anxiogenic effects, making it less desirable as a recreational drug .

Properties

IUPAC Name

1-(3-chlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFVKMTVMIZMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

13078-15-4 (mono-hydrochloride), 51639-49-7 (di-hydrochloride)
Record name 1-(3-Chlorophenyl)piperazine
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DSSTOX Substance ID

DTXSID9045138
Record name 1-(3-Chlorophenyl)piperazine
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Molecular Weight

196.67 g/mol
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CAS No.

6640-24-0
Record name 1-(3-Chlorophenyl)piperazine
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Record name 1-(3-Chlorophenyl)piperazine
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Record name m-Chlorophenylpiperazine
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Record name 1-(3-Chlorophenyl)piperazine
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Record name 1-(m-chlorophenyl)piperazine
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Record name M-CHLOROPHENYLPIPERAZINE
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Synthesis routes and methods I

Procedure details

1-[(p-Nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine is reduced with aqueous titanium trichloride in ether solution by dropwise addition of aqueous TiCl3 until the purple color is no longer discharged. The reaction progress is followed by thin layer chromatography. Work-up with concentrated ammonium hydroxide and subsequently aqueous potassium hydroxide followed by isolation, drying, and concentration of the organic layer gives 1-[p-aminophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine.
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Synthesis routes and methods II

Procedure details

A solution of t-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate (1.3 g, 4.39 mmol, 1.00 equiv) in dichloromethane (11 mL) and trifluoroacetic acid (6 mL) was placed in a 50-mL round bottom flask and stirred for 3 h at 20° C. in an oil bath. The solution was adjusted to a pH value of 7-8 with a saturated aqueous solution of sodium bicarbonate, and extracted with 6×15 mL of dichloromethane. The organic layers combined and dried over anhydrous sodium sulfate, filtered to remove solids, and concentrated under vacuum yielding 430 mg (50%) of 1-(3-chlorophenyl)piperazine as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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